molecular formula C10H7NO2 B1614358 1H-Indole-3,5-dicarbaldehyde CAS No. 682802-87-5

1H-Indole-3,5-dicarbaldehyde

Cat. No.: B1614358
CAS No.: 682802-87-5
M. Wt: 173.17 g/mol
InChI Key: ZUZXRKSFCBCQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-3,5-dicarbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, is an important intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3,5-dimethanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. Another method includes the Vilsmeier-Haack reaction, where 1H-indole is treated with N,N-dimethylformamide and phosphorus oxychloride to form the corresponding aldehyde.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are commonly employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 1H-Indole-3,5-dicarboxylic acid.

    Reduction: 1H-Indole-3,5-dimethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Indole-3,5-dicarbaldehyde has numerous applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving indole derivatives.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    1H-Indole-3-carbaldehyde: Similar structure but with only one aldehyde group at the 3-position.

    1H-Indole-2,3-dicarbaldehyde: Contains two aldehyde groups at the 2- and 3-positions.

    1H-Indole-3-acetic acid: An indole derivative with a carboxylic acid group at the 3-position.

Uniqueness: 1H-Indole-3,5-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 3- and 5-positions, which allows for diverse chemical modifications and reactions. This structural feature makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

1H-indole-3,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-5-7-1-2-10-9(3-7)8(6-13)4-11-10/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZXRKSFCBCQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647382
Record name 1H-Indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682802-87-5
Record name 1H-Indole-3,5-dicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682802-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3,5-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3,5-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
1H-Indole-3,5-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
1H-Indole-3,5-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
1H-Indole-3,5-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
1H-Indole-3,5-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
1H-Indole-3,5-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.